molecular formula C9H7F2N B3258315 4,6-difluoro-2-methyl-1H-indole CAS No. 303042-74-2

4,6-difluoro-2-methyl-1H-indole

Cat. No.: B3258315
CAS No.: 303042-74-2
M. Wt: 167.15 g/mol
InChI Key: NGCGXVUETZCPCA-UHFFFAOYSA-N
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Description

Electrophilic Aromatic Substitution (EAS) Reactivity

The indole (B1671886) nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution on the indole ring is the C3 position, due to the ability of the nitrogen atom to effectively stabilize the positive charge in the resulting intermediate (the sigma complex). nih.govstackexchange.com

The fluorine atoms at positions 4 and 6 exert a significant influence on the reactivity of the indole ring. Fluorine is the most electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) ring towards electrophilic attack. However, through resonance, fluorine can act as a weak π-donor (+M effect) by donating a lone pair of electrons into the aromatic system. This donation directs electrophilic attack to the positions ortho and para to the fluorine atom.

In 4,6-difluoro-2-methyl-1H-indole, the C4-fluorine directs towards C5 and the C6-fluorine directs towards C5 and C7. Despite this, the overwhelming directive influence of the pyrrole (B145914) ring's nitrogen atom ensures that electrophilic substitution occurs predominantly at the C3 position. The deactivating inductive effect of the two fluorine atoms, however, means that the reaction conditions required for electrophilic substitution may be harsher compared to those for non-fluorinated indoles.

A prime example of electrophilic aromatic substitution in indoles is the Vilsmeier-Haack reaction, which is used for formylation. organic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group. wikipedia.orgthieme-connect.deijpcbs.com For this compound, this reaction is expected to proceed regioselectively at the C3 position to yield this compound-3-carbaldehyde. google.comorgsyn.org

Table 1: Vilsmeier-Haack Formylation of this compound
ReactantReagentsProductPosition of Substitution
This compoundPOCl3, DMFThis compound-3-carbaldehydeC3

The regioselectivity of electrophilic attack on this compound is determined by the combined effects of the pyrrole nitrogen, the C2-methyl group, and the C4 and C6 fluorine atoms.

Pyrrole Nitrogen : As the most powerful activating and directing group, it strongly favors substitution at C3. stackexchange.com

Thus, for common electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation, substitution is expected to occur almost exclusively at the C3 position, provided the electrophile is not sterically hindered to a prohibitive degree.

Nucleophilic Substitution Reactions Involving Fluorine Atoms

The presence of two strongly electron-withdrawing fluorine atoms on the benzenoid ring renders the carbon atoms to which they are attached (C4 and C6) electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. Fluorine, despite being a poor leaving group in SN1 and SN2 reactions, is an excellent leaving group in SNAr. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, accelerating the reaction. rsc.org

The fluorine atoms at C4 and C6 of this compound can be displaced by a variety of nucleophiles. These reactions typically require basic conditions and polar aprotic solvents. Common nucleophiles include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield a methoxy-substituted indole, while reaction with an amine like morpholine (B109124) would result in an amino-substituted product. The regioselectivity (i.e., whether the C4 or C6 fluorine is displaced) would be influenced by the specific reaction conditions and the steric and electronic nature of the incoming nucleophile.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions
NucleophileTypical ConditionsPotential Product(s)
Sodium methoxide (NaOMe)Methanol (MeOH), heat4-fluoro-6-methoxy-2-methyl-1H-indole and/or 6-fluoro-4-methoxy-2-methyl-1H-indole
MorpholineDMSO, K2CO3, heat4-(4-fluoro-2-methyl-1H-indol-6-yl)morpholine and/or 4-(6-fluoro-2-methyl-1H-indol-4-yl)morpholine
Sodium thiophenoxide (NaSPh)DMF, heat4-fluoro-2-methyl-6-(phenylthio)-1H-indole and/or 6-fluoro-2-methyl-4-(phenylthio)-1H-indole

The two fluorine atoms significantly activate the benzene portion of the indole nucleus for nucleophilic attack. Each fluorine atom activates the carbon position to which the other is attached (para relationship) and, to a lesser extent, the ortho positions. In the context of the 4,6-difluoro substitution pattern, the C4-fluorine activates the C6 position, and the C6-fluorine activates the C4 position for nucleophilic attack. This mutual activation makes the displacement of one of the fluorine atoms more facile than it would be on a monofluorinated indole. This activation is critical for the synthesis of various substituted indole derivatives that are not accessible through electrophilic substitution pathways.

Reactivity at the Pyrrole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) possesses a proton that is weakly acidic (pKa ≈ 17). This proton can be removed by a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate an indolide anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the N1 position.

Common reactions at the N1 position include N-alkylation and N-arylation.

N-Alkylation : The indolide anion readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a polar aprotic solvent like DMF or THF to afford N-alkylated indoles. chemrxiv.org

N-Arylation : The introduction of an aryl group at the N1 position can be achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, using a copper catalyst, or the more modern Buchwald-Hartwig amination, using a palladium catalyst, are effective methods for coupling the indole with an aryl halide. wikipedia.orgwikipedia.orgresearchgate.net

These reactions provide a reliable route to N-substituted 4,6-difluoro-2-methyl-1H-indoles, which are important scaffolds in medicinal chemistry and materials science.

Table 3: Functionalization at the Pyrrole Nitrogen (N1)
Reaction TypeElectrophile/Coupling PartnerTypical Catalyst/BaseProduct
N-AlkylationMethyl Iodide (CH3I)NaH in DMF4,6-difluoro-1,2-dimethyl-1H-indole
N-Arylation (Buchwald-Hartwig)Bromobenzene (PhBr)Pd(OAc)2, phosphine (B1218219) ligand, NaOtBu4,6-difluoro-2-methyl-1-phenyl-1H-indole
N-Arylation (Ullmann)Iodobenzene (PhI)CuI, L-proline, K2CO34,6-difluoro-2-methyl-1-phenyl-1H-indole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoro-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCGXVUETZCPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305050
Record name 4,6-Difluoro-2-methyl-1H-indole
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Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303042-74-2
Record name 4,6-Difluoro-2-methyl-1H-indole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-2-methyl-1H-indole
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Synthetic Methodologies for 4,6 Difluoro 2 Methyl 1h Indole and Its Derivatives

Conventional Synthetic Routes to 4,6-Difluoro-1H-indole Scaffolds

Established indole (B1671886) synthesis methods have been successfully adapted to produce 4,6-difluoro-1H-indole frameworks. These methods often begin with appropriately fluorinated aniline (B41778) or phenylhydrazine (B124118) precursors.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a robust and historic method, is a cornerstone for creating indole rings. wikipedia.orgbyjus.com The process involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.orgsharif.edu For the synthesis of 4,6-difluoro-2-methyl-1H-indole, the reaction would commence with (3,5-difluorophenyl)hydrazine (B1148246) and acetone (B3395972).

The general mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a brynmawr.edubrynmawr.edu-sigmatropic rearrangement takes place, leading to the formation of a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the final aromatic indole. wikipedia.org The choice of acid catalyst, which can be a Brønsted acid like HCl or a Lewis acid like zinc chloride, is crucial for the reaction's success. wikipedia.orgsharif.edu Modifications, such as those developed by Buchwald involving palladium catalysis to couple aryl bromides with hydrazones, have expanded the scope of the traditional Fischer synthesis. wikipedia.org

The regioselectivity of the Fischer synthesis can be influenced by the substitution pattern on the phenylhydrazine ring. For instance, a para-substituted phenylhydrazine will result in a C5-substituted indole, while an ortho-substituted precursor will yield a C7-substituted indole. youtube.com

Madelung and Reissert Indole Synthesis Modifications

The Madelung synthesis offers an alternative route, involving the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide. wikipedia.org To generate a 4,6-difluoroindole (B180311) scaffold, one would start with an N-acyl-2-alkyl-3,5-difluoroaniline. The process typically requires a strong base, such as sodium or potassium alkoxide, at elevated temperatures. wikipedia.orgyoutube.com The mechanism starts with the deprotonation of both the amide nitrogen and the ortho-methyl group, followed by a nucleophilic attack of the resulting carbanion onto the amide's carbonyl carbon to form the indole ring. wikipedia.orgyoutube.com Recent advancements have introduced milder conditions, for example, using a combination of LiN(SiMe3)2 and CsF. organic-chemistry.org

The Reissert indole synthesis provides another pathway, which begins with the condensation of ortho-nitrotoluene with diethyl oxalate. For a difluoroindole, the starting material would be 2-methyl-1,3-difluoro-5-nitrobenzene. The initial condensation is followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid to form the indole-2-carboxylic acid. youtube.com

Palladium-Catalyzed Cyclization Approaches

Modern organic synthesis frequently employs palladium-catalyzed reactions to construct heterocyclic rings like indoles. organicreactions.org These methods offer high efficiency and functional group tolerance. The synthesis of indoles via palladium catalysis can be broadly categorized into cyclizations involving alkynes, alkenes, and C-H activation. organicreactions.orgnih.gov

One common approach is the intramolecular cyclization of o-alkynyl anilines. For instance, a palladium catalyst can facilitate the cyclization of a difluorinated o-alkynyl aniline derivative to form the corresponding 4,6-difluoroindole. mdpi.com These reactions can be highly versatile, allowing for the introduction of various substituents. organicreactions.org Another strategy involves the reductive cyclization of β-nitrostyrenes using a palladium catalyst and a carbon monoxide surrogate like phenyl formate. mdpi.com Furthermore, palladium-catalyzed intramolecular C-H difluoroalkylation has been successfully used to synthesize 3,3-difluoro-2-oxindoles from readily available starting materials. nih.gov

Regioselective Fluorination Strategies

Direct fluorination of an existing indole ring or its precursors offers a more direct route to fluorinated indoles. These methods can be categorized as either electrophilic or nucleophilic.

Electrophilic Fluorination Using N-Fluoro Reagents

Electrophilic fluorination involves the use of reagents that act as a source of "F+". wikipedia.org N-Fluoro reagents are particularly common due to their relative stability and safety. wikipedia.orgrsc.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used. brynmawr.eduwikipedia.orgmdpi.com

NFSI can be used for the direct fluorination of various aromatic and heteroaromatic compounds. brynmawr.edursc.org For example, it has been used to convert indoles directly into 3,3-difluoro-2-oxindoles. brynmawr.eduacs.org The reaction conditions, such as the presence of peroxides and temperature, can be optimized to favor the desired product. acs.org Selectfluor® is another powerful electrophilic fluorinating agent that has been used to synthesize fluoroindoles from trialkylstannylindoles and for the regioselective difluorohydroxylation of indoles at the C3 position. acs.orgst-andrews.ac.uk

ReagentSubstrate TypeProduct TypeReference
N-Fluorobenzenesulfonimide (NFSI)Indoles3,3-Difluoro-2-oxindoles brynmawr.eduacs.org
Selectfluor®TrialkylstannylindolesFluoroindoles st-andrews.ac.uk
Selectfluor®Substituted Indoles3,3-Difluoroindolin-2-ols acs.org

Nucleophilic Fluorination Techniques

Nucleophilic fluorination is a fundamental method for creating C-F bonds, typically involving the displacement of a leaving group by a fluoride (B91410) ion. numberanalytics.comucla.edu This approach is challenged by the low solubility and high basicity of common fluoride sources like metal fluorides. ucla.edu

In the context of indole synthesis, nucleophilic fluorination can be applied to precursors containing suitable leaving groups. For example, 2-(chlorodifluoromethyl)indoles have been used as precursors for nucleophilic halogen exchange with [¹⁸F]fluoride to produce 2-[¹⁸F]trifluoromethylated indoles. researchgate.net The development of novel reagents and catalytic systems continues to expand the utility of nucleophilic fluorination. ucla.edu For instance, photoredox catalysis has been employed for SN1-type nucleophilic fluorination under mild conditions. ucla.edu

Dearomative Fluorination of Indoles

Dearomatization reactions provide a powerful strategy for accessing three-dimensional molecular architectures from simple flat aromatic compounds. researchgate.net In the context of fluorinated indoles, dearomative fluorination offers a modern approach to installing fluorine atoms, leading to valuable intermediates like spirocyclic indolines.

Electrochemical methods have emerged as a green and robust tool for the dearomatization of indoles. nih.govbohrium.comacs.org These oxidant-free procedures can merge a fluorine-containing group into an indole nucleus. nih.govacs.orgbohrium.com For instance, electrochemical dearomatization has been successfully used to generate diverse tri- and difluoromethylated 3,3-spiroindolines. nih.govacs.orgbohrium.com While not a direct route to the title compound's benzene (B151609) ring fluorination, these methods highlight the advanced strategies available for incorporating fluorine into the pyrrole (B145914) ring of the indole system. A key strategy involves the direct oxidative dearomatization of indoles, which can lead to 2,3-difunctionalized indolines. bohrium.com This process is believed to proceed through the oxidation of the indole to a radical cation intermediate. bohrium.com

Catalytic methods for the dearomative 2,3-difluorination of indoles have also been developed, presenting a direct pathway to vicinally difluorinated indoline (B122111) scaffolds. chemrxiv.org These reactions are crucial for creating complex fluorinated molecules that are otherwise difficult to access.

Table 1: Examples of Dearomative Functionalization of Indoles

Method Description Key Features Reference(s)
Electrochemical Dearomatization Direct oxidative process leading to 2,3-dialkoxy or 2,3-diazido indolines. Undivided cell, constant current, oxidant-free. bohrium.comresearchgate.net
Electrochemical Spirocyclization Merging a fluorine-containing group to form tri- and difluoromethylated 3,3-spiroindolines. Green, robust, good functional group tolerance. nih.govacs.orgbohrium.com

Introduction of the 2-Methyl Moiety

The 2-methyl group is a common substituent in bioactive indole derivatives. Its introduction can be achieved either by starting with a precursor that already contains the methyl group or by adding it to the indole ring in a post-synthetic step.

The Fischer indole synthesis is one of the oldest and most reliable methods for constructing the indole ring system. tcichemicals.comwikipedia.org This reaction condenses an arylhydrazine with an aldehyde or a ketone under acidic conditions. wikipedia.org To synthesize 2-methylindoles, a methyl-substituted ketone like acetone is typically used. For the specific synthesis of this compound, this would involve the reaction of (3,5-difluorophenyl)hydrazine with acetone, catalyzed by Brønsted or Lewis acids such as HCl, H₂SO₄, or ZnCl₂. tcichemicals.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole. wikipedia.org This method is widely applied in the synthesis of natural products and pharmaceuticals. rsc.org

Another classical approach involves the cyclization of N-acyl ortho-toluidines. For example, 2-methylindole (B41428) can be prepared by heating acetyl-o-toluidine with sodium amide at high temperatures (240–260°C), a modification of Verley's procedure. orgsyn.org Applying this to the target molecule would require starting with N-acetyl-3,5-difluoro-2-methylaniline.

Table 2: Precursor-Based Syntheses of 2-Methylindoles

Method Precursors Conditions Key Advantage Reference(s)
Fischer Indole Synthesis Aryl hydrazine (B178648) and a methyl ketone (e.g., acetone). Acidic (Brønsted or Lewis acid). High reliability, wide applicability. tcichemicals.comwikipedia.orgrsc.org

Direct C-H functionalization has become a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. researchgate.netrsc.org The selective methylation of the C2 position of an indole ring is a challenging but highly desirable transformation. nih.gov

Transition metal catalysis, particularly with iridium, has enabled the site-selective C2-methylation of indoles. nih.govrsc.org These methods often employ a directing group on the indole nitrogen, such as a pivaloyl or pyrimidyl group, to guide the metal catalyst to the C2 position. nih.govrsc.orgrsc.org For example, an iridium(III) catalyst can selectively methylate the C2 position of an N-pivaloyl indole using potassium methyltrifluoroborate as the methyl source. nih.govrsc.org The directing group facilitates the formation of a five-membered metallocycle intermediate, favoring C2 functionalization over other positions. nih.govrsc.org After the reaction, the directing group can be removed to yield the C2-methylated indole. This strategy could be applied to a 4,6-difluoroindole substrate to install the 2-methyl group directly.

Table 3: Post-Synthetic C2-Methylation of Indoles

Catalyst System Directing Group Methyl Source Key Features Reference(s)
[Cp*IrCl₂]₂ Pivaloyl KCH₃BF₃ High C2-selectivity, discrimination between C2 and C4 C-H bonds. nih.govrsc.org
Palladium Catalyst N-2-pyrimidyl Not specified Readily removable directing group. rsc.org

Advanced Methodologies for Difluoromethylation (CF₂H) and Fluoromethylation (CH₂F)

The difluoromethyl (CF₂H) group is increasingly recognized as a valuable substituent in drug discovery, often serving as a bioisostere for hydroxyl or thiol groups. acs.org Advanced methods have been developed to introduce this and related fluorinated methyl groups onto heterocycles like indole.

Transition metal catalysis provides effective pathways for the C-H difluoromethylation of heteroaromatics. Palladium-catalyzed decarbonylative C-H functionalization has been reported for azoles using difluoromethyl anhydrides, a strategy that could potentially be adapted for indoles. acs.org Gold and palladium catalysts have also been used to first install a difluoromethyl-containing group at the C2 position of an indole, followed by a catalytic dearomatization to form fluorinated spiroindolenines. researchgate.net

Organophotocatalysis, which uses light and an organic photocatalyst to drive reactions, has also been applied to the functionalization of indoles. While specific examples for direct C-H difluoromethylation are emerging, related transformations like photoinduced difluoromethylation–cyclization of indole derivatives highlight the potential of these methods. rsc.org These reactions often proceed through the generation of a difluoromethyl radical under mild, visible-light-mediated conditions. rsc.org

To avoid the cost and potential toxicity of transition metals, metal-free protocols for difluoromethylation have been developed. nih.govorganic-chemistry.org A prominent strategy is the use of electrochemistry, which offers a green and efficient alternative. rsc.orgrsc.org The direct C-2 difluoromethylation of indoles can be achieved in an undivided electrochemical cell using sodium difluoromethanesulfinate (HCF₂SO₂Na) as an inexpensive and readily available CF₂H radical precursor. rsc.orgrsc.org This method is operationally simple, proceeds at room temperature, and avoids the need for external chemical oxidants or catalysts. rsc.orgrsc.org The reaction is believed to proceed via the anodic oxidation of HCF₂SO₂Na to generate a difluoromethyl radical, which then adds to the indole. rsc.org

Photochemical methods can also be performed under metal-free conditions. For instance, the formation of an electron donor-acceptor (EDA) complex between an indole derivative and a difluoromethyl radical source (like difluoromethyl tetrazole sulfone) can initiate a difluoromethylation–cyclization cascade upon irradiation with visible light, without any external catalyst. rsc.org

Table 4: Advanced Difluoromethylation Methods

Method Type Reagent/Catalyst Key Features Reference(s)
Electrochemical HCF₂SO₂Na (Langlois-type reagent) Catalyst- and oxidant-free, green, scalable. rsc.orgrsc.orgnih.gov
Photoinduced (Metal-Free) Difluoromethyl tetrazole sulfone Forms an Electron Donor-Acceptor (EDA) complex, catalyst-free. rsc.org

Mechanisms of Fluorine Introduction in Indole Systems

The incorporation of fluorine into the indole core can be achieved through several mechanistic pathways, primarily categorized as electrophilic and nucleophilic fluorination. The choice of method depends on the desired regioselectivity and the nature of the starting material.

Electrophilic Fluorination: This is a common method for introducing fluorine onto electron-rich aromatic systems like indoles. Reagents with a nitrogen-fluorine (N-F) bond are widely used due to their relative stability and safety compared to elemental fluorine. wikipedia.org Commonly employed reagents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI). wikipedia.org

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both a direct S_N2 attack on the fluorine atom and a single-electron transfer (SET) process. wikipedia.orgwikipedia.org In the context of indoles, which are highly nucleophilic at the C3 position, the reaction with an electrophilic fluorine source typically proceeds as follows:

Attack of the Indole: The electron-rich C3 position of the indole attacks the electrophilic fluorine atom of the N-F reagent.

Formation of a Sigma Complex (Wheland Intermediate): This attack forms a cationic intermediate, where the positive charge is delocalized across the indole ring.

Deprotonation: A base present in the reaction mixture removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-fluoroindole product.

In some cases, depending on the substitution pattern of the indole and the reaction conditions, fluorination can occur at other positions. For instance, if the C3 position is blocked, fluorination may occur at the C2 position or on the benzene ring. The use of reagents like Selectfluor can also lead to difluorination, for example, at the C3 position to form 3,3-difluoroindolin-2-ols in the presence of water. acs.org Mechanistic studies using radical probes have suggested that for certain substrates, the reaction with Selectfluor may proceed without a single electron transfer, supporting an S_N2-like pathway. nih.gov

Nucleophilic Fluorination: Introducing fluorine via a nucleophilic pathway is more challenging due to the low nucleophilicity and high basicity of the fluoride ion. ucla.edu However, for specific precursors, this method can be effective. For instance, the synthesis of 2-trifluoromethylindoles has been achieved through nucleophilic halogen exchange on 2-(chlorodifluoromethyl)indoles. researchgate.net This reaction is believed to proceed through an elimination-addition mechanism at the 2-position of the indole. researchgate.net This strategy is particularly valuable for the introduction of radioisotopes like ¹⁸F for applications in positron emission tomography (PET). researchgate.net

Developing new reagents and catalytic systems to overcome the inherent challenges of nucleophilic fluorination is an active area of research. ucla.edu Strategies often involve enhancing the reactivity of the fluoride source or using specialized leaving groups on the indole precursor. ucla.edu

Cascade and Multicomponent Reactions Towards this compound Analogues

Cascade and multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a single pot, thereby increasing efficiency and reducing waste. nih.gov These strategies are well-suited for the synthesis of diverse libraries of indole analogues for drug discovery.

The Fischer indole synthesis is a classic and versatile method for constructing the indole core, and its variations can be incorporated into cascade or multicomponent sequences. wikipedia.orgnih.gov For the synthesis of analogues of this compound, a plausible MCR could involve a fluorinated phenylhydrazine, such as (3,5-difluorophenyl)hydrazine, reacting with a ketone or aldehyde.

Recent advances have demonstrated the compatibility of fluorinated substrates in such reactions. For example, multicomponent reactions have been developed for the modular assembly of indole-fused heterocycles, where various substituted indoles, including those with fluoro groups, are well-tolerated. nih.gov Another approach involves the palladium-catalyzed reaction of 2-(2,2-dibromovinyl)anilines with isocyanates and terminal alkynes, which can tolerate a range of functional groups.

The following table summarizes representative cascade and multicomponent reactions that could be adapted for the synthesis of fluorinated indole analogues.

Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeRelevance to Fluorinated Analogues
Fischer Indole Synthesis(Substituted) Phenylhydrazine, Ketone/AldehydeAcid catalyst (e.g., HCl, H₂SO₄, PPA)Substituted IndolesCan utilize fluorinated phenylhydrazines to introduce fluorine onto the benzene ring of the indole. wikipedia.orgnih.gov
Ugi 4-Component Reaction followed by CyclizationAniline, Aldehyde, Isocyanide, Indole-2-carboxylic acidPd(OAc)₂ for cyclizationTetracyclic IndoloquinolinesTolerates substituted anilines and indoles, including those with fluorine. rug.nl
Cascade Fluorofunctionalization2,3-Unsubstituted Indole with tethered O-nucleophileN-Fluorobenzenesulfonimide (NFSI)Polycyclic Fluorinated IndolinesDemonstrates direct introduction of fluorine in a cascade process. rsc.org
Synthesis from o-Haloanilineso-Haloaniline, α-ketol-derived N-tosylhydrazoneTwo-step, no intermediate purificationN-H IndolesProvides a modular route where fluorinated o-haloanilines could be used. figshare.com

These examples highlight the potential for creating a wide variety of fluorinated indole analogues by carefully selecting the starting materials and reaction conditions. The modularity of MCRs is particularly advantageous for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Scalable Synthesis and Process Optimization for Research Applications

The transition from laboratory-scale synthesis to larger-scale production for research or preclinical studies requires robust, efficient, and safe procedures. Process optimization often focuses on minimizing reaction times, reducing the number of purification steps, and using cost-effective and environmentally benign reagents.

For the synthesis of this compound and its derivatives, the Fischer indole synthesis remains a key scalable method. wikipedia.org The development of continuous flow processes for the Fischer indole synthesis represents a significant advancement for industrial scale-up. researchgate.netcolab.ws Continuous flow reactors offer better control over reaction parameters such as temperature and residence time, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. researchgate.netcolab.ws

Another scalable approach involves the synthesis of polysubstituted indoles from readily available nitroarenes. A reported two-step protocol based on a wikipedia.orgwikipedia.org-sigmatropic rearrangement of N-oxyenamines has been successfully scaled up to the 50 mmol scale, demonstrating its practical utility.

The following table outlines some scalable synthetic methods applicable to indole synthesis.

MethodKey FeaturesScaleAdvantages for Process Optimization
Fischer Indole Synthesis in Continuous Flow Uses a continuous flow reactor with a solvent system like DMSO/H₂O/AcOH.Industrial scale-up potential.Reduced reaction times (e.g., <20 min), high conversion rates, improved safety, and no need for additional catalysts. researchgate.netcolab.ws
Two-Step Synthesis from Nitroarenes Involves reduction of a nitroarene followed by a DABCO-catalyzed reaction with a conjugated terminal alkyne.Gram-scale (demonstrated at 50 mmol).Uses readily available starting materials and allows for the synthesis of a wide array of substituted indoles.
Ugi MCR followed by Pd-catalyzed Cyclization A four-component reaction followed by an intramolecular C-H functionalization.Gram-scale (demonstrated at 10 mmol).Modular and convergent approach, allowing for rapid diversification of the indole core. rug.nl

Process optimization for fluorination reactions also involves the careful selection of the fluorinating agent and conditions to ensure high regioselectivity and yield while minimizing side reactions. The use of less hazardous reagents and the development of catalytic rather than stoichiometric processes are key goals in green chemistry that are relevant to the scalable synthesis of fluorinated compounds. researchgate.net The choice of solvent can also be critical, not only for solubility and reactivity but also for process safety and environmental impact.

Reactivity and Chemical Transformations of 4,6 Difluoro 2 Methyl 1h Indole

Reactivity at the Pyrrole (B145914) Nitrogen (N1)

Alkylation and Acylation Reactions

The nitrogen atom of the indole (B1671886) ring is a primary site for alkylation and acylation reactions. These reactions typically proceed via deprotonation of the N-H group, followed by nucleophilic attack on an electrophile.

N-Alkylation: The N-H proton of indoles can be removed by a suitable base to form the corresponding indolyl anion, which is a potent nucleophile. Subsequent reaction with an alkylating agent, such as an alkyl halide, yields the N-alkylated product. For fluorinated indoles, the electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the N-H proton, facilitating deprotonation. While specific examples for 4,6-difluoro-2-methyl-1H-indole are not extensively documented in publicly available literature, the general principles of indole chemistry suggest that N-alkylation would proceed readily.

Reagent/ConditionsProductComments
1. NaH, DMF; 2. RX (e.g., MeI, BnBr)1-Alkyl-4,6-difluoro-2-methyl-1H-indoleStandard conditions for N-alkylation of indoles.
K₂CO₃, Acetone (B3395972), RX1-Alkyl-4,6-difluoro-2-methyl-1H-indoleMilder conditions, suitable for a range of alkylating agents.

Table 1: Representative N-Alkylation Reactions of Indoles

N-Acylation: Similarly, N-acylation can be achieved by treating the indole with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. The resulting N-acylindoles are important intermediates in organic synthesis. The fluorine substituents are anticipated to enhance the reactivity of the indole nitrogen towards acylation.

Reagent/ConditionsProductComments
Acyl chloride, Pyridine1-Acyl-4,6-difluoro-2-methyl-1H-indoleCommon and efficient method for N-acylation.
Acetic anhydride, Sodium acetate1-Acetyl-4,6-difluoro-2-methyl-1H-indoleUseful for introducing an acetyl group.

Table 2: Representative N-Acylation Reactions of Indoles

N-H Acidity and Anion Chemistry

The acidity of the N-H proton in indoles is a critical parameter that influences their reactivity in base-mediated reactions. The pKa of the N-H proton in unsubstituted indole is approximately 17 in dimethyl sulfoxide (B87167) (DMSO). The presence of two electron-withdrawing fluorine atoms at the 4- and 6-positions of this compound is expected to significantly increase the acidity of the N-H proton compared to the parent indole. This heightened acidity facilitates the formation of the corresponding indolyl anion.

The resulting anion is a versatile nucleophile and can participate in a variety of bond-forming reactions. Besides alkylation and acylation, it can react with other electrophiles such as aldehydes, ketones, and silyl (B83357) halides. The chemistry of the anion of this compound is a promising area for the synthesis of functionalized indole derivatives.

Functionalization of the 2-Methyl Group

The methyl group at the 2-position of the indole ring offers another site for chemical modification, allowing for the introduction of various functional groups.

Oxidation and Halogenation Reactions

Oxidation: The 2-methyl group of indoles can be oxidized to a formyl or carboxylic acid group using various oxidizing agents. For instance, selenium dioxide (SeO₂) is a classic reagent for the oxidation of methyl groups adjacent to aromatic rings to aldehydes. Another common reagent is manganese dioxide (MnO₂). The choice of oxidant and reaction conditions can allow for selective oxidation.

Oxidizing AgentProductComments
SeO₂, Dioxane, H₂O4,6-Difluoro-1H-indole-2-carbaldehydeStandard method for oxidation of 2-methylindoles.
MnO₂4,6-Difluoro-1H-indole-2-carbaldehydeMilder oxidant, often used for selective oxidations.

Table 3: Representative Oxidation Reactions of the 2-Methyl Group in Indoles

Halogenation: The methyl group can also be halogenated, typically under free-radical conditions. N-Bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide, is a common reagent for the benzylic bromination of methyl groups on aromatic rings. The resulting 2-(halomethyl)indole is a valuable intermediate for further nucleophilic substitution reactions.

Reagent/ConditionsProductComments
NBS, Benzoyl peroxide, CCl₄2-(Bromomethyl)-4,6-difluoro-1H-indoleStandard conditions for benzylic bromination.
SO₂Cl₂, Benzoyl peroxide2-(Chloromethyl)-4,6-difluoro-1H-indoleFor the introduction of a chlorine atom.

Table 4: Representative Halogenation Reactions of the 2-Methyl Group in Indoles

C-H Activation and Derivatization

Direct functionalization of the 2-methyl group via C-H activation is a modern and atom-economical approach. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been employed for the C-H activation of methyl groups on heterocyclic systems. This strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, a palladium catalyst could mediate the coupling of the 2-methyl group with aryl halides or other coupling partners.

Another approach involves the deprotonation of the 2-methyl group with a strong base, such as an organolithium reagent, to form a lithiated species. This carbanion can then react with a variety of electrophiles, enabling the synthesis of a wide range of 2-substituted indole derivatives. The acidity of the C-H bonds of the 2-methyl group is lower than that of the N-H proton, so N-protection is typically required before C-H functionalization at the methyl group can be achieved.

Cycloaddition and Rearrangement Reactions

The indole ring system can participate in various cycloaddition and rearrangement reactions, leading to the formation of more complex polycyclic structures.

Pericyclic Reactions Involving the Indole System

Cycloaddition Reactions: While the aromaticity of the indole ring makes it a less reactive diene in Diels-Alder reactions, certain activated indoles can participate in [4+2] cycloadditions. More commonly, the indole double bond between C2 and C3 can act as a dienophile in cycloaddition reactions. Photochemical [2+2] cycloadditions of the C2-C3 double bond with alkenes can lead to the formation of cyclobutane-fused indoline (B122111) derivatives. Furthermore, indoles can participate in google.com-dipolar cycloadditions, for example, with nitrile oxides or azomethine ylides, to form five-membered heterocyclic rings fused to the indole core.

Rearrangement Reactions: Sigmatropic rearrangements, a class of pericyclic reactions, can also occur in substituted indoles. For example, a google.comgoogle.com-sigmatropic rearrangement, such as the Claisen rearrangement, could be envisaged if a suitable allyl vinyl ether substituent were present on the indole ring. Thermal or photochemical conditions can induce these rearrangements, often with high stereoselectivity.

The specific reactivity of this compound in these pericyclic reactions would be influenced by the electronic effects of the fluorine and methyl substituents on the frontier molecular orbitals of the indole system.

Metal-Catalyzed Coupling Reactions and Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. wikipedia.orgresearchgate.net For this compound, these reactions provide a means to introduce a wide range of substituents, leading to novel compounds with potentially interesting biological or material properties.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used in the synthesis of biaryl compounds and other conjugated systems. libretexts.orgnih.gov While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the general principles of Suzuki coupling on indole scaffolds are well-established. nih.govresearchgate.net For instance, chloroindoles have been shown to be excellent substrates for Suzuki-Miyaura coupling reactions, proceeding with low catalyst loadings and providing high yields of the desired products. nih.gov The reaction typically involves the use of a palladium precatalyst, a phosphine (B1218219) ligand, and a base such as potassium phosphate (B84403) in a solvent mixture like dioxane and water. nih.gov

Sonogashira Coupling:

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is instrumental in the synthesis of enynes and other alkyne-containing molecules. researchgate.net The synthesis of 4-halo-1H-indoles has been achieved through a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization, highlighting the utility of this reaction in building the indole core itself. researchgate.net Subsequent functionalization of these 4-haloindoles allows for the regioselective introduction of various groups. researchgate.net In a broader context, Sonogashira couplings on the indole nucleus, particularly at the 3- and 5-positions, have been performed sequentially to introduce different alkyne moieties. thieme-connect.de These reactions often employ a palladium catalyst like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst. thieme-connect.demdpi.com A novel, air-stable palladium precatalyst has been identified for room-temperature, copper-free Sonogashira couplings of aryl bromides, offering a more facile and reliable method for library synthesis. nih.govacs.org

Buchwald–Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines. wikipedia.org While direct examples involving this compound are not specified, the amination of related halo-indoles and other heteroaryl halides is well-documented. nih.govnih.gov For instance, the Buchwald-Hartwig amination has been successfully applied to the C-2 and C-4 positions of the estrone (B1671321) series, demonstrating its utility in complex molecular scaffolds. beilstein-journals.org The choice of palladium source, ligand, and base is crucial for the success of these reactions. nih.govbeilstein-journals.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions on Indole Scaffolds

Coupling Reaction Typical Reactants Catalyst System Key Features
Suzuki-Miyaura Aryl/vinyl halide, Organoboron compound Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base Forms C-C bonds; tolerant of many functional groups. libretexts.orgnih.gov
Sonogashira Aryl/vinyl halide, Terminal alkyne Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Amine base Forms C(sp²)-C(sp) bonds; useful for synthesizing alkynes. organic-chemistry.org
Buchwald-Hartwig Aryl/vinyl halide, Amine Pd catalyst, Phosphine ligand, Base Forms C-N bonds; widely used for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, avoiding the pre-functionalization often required in traditional cross-coupling reactions. nih.gov For indoles, C-H functionalization can occur at various positions, with the regioselectivity being a key challenge due to the multiple available C-H bonds. nih.govbeilstein-journals.org

The electronic properties of the this compound nucleus, influenced by the electron-withdrawing fluorine atoms, can direct C-H functionalization to specific positions. While the C2 and C3 positions of the indole ring are generally the most reactive, the presence of substituents can alter this reactivity pattern. nih.gov The use of directing groups is a common strategy to achieve regioselective C-H functionalization at otherwise less reactive positions, such as C4 and C7. nih.gov

Palladium-catalyzed direct olefination at the C4 position of tryptophan derivatives has been achieved using a directing group approach. nih.gov Similarly, direct C-H arylation at the C4 and C5 positions of indoles has been reported. nih.gov Catalyst-controlled site-selective C-H functionalization of 3-carboxamide indoles has also been demonstrated, allowing for either C2-alkylation or C3-functionalization depending on the metal catalyst (Ir(III) or Rh(I)) employed. nih.gov

While specific studies on the direct C-H functionalization of this compound were not found in the provided search results, the principles established for other substituted indoles suggest that such transformations are feasible. The fluorine atoms at the 4- and 6-positions would likely influence the regioselectivity of these reactions, potentially enabling functionalization at positions that are typically less accessible.

Advanced Spectroscopic and Structural Characterization of 4,6 Difluoro 2 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4,6-difluoro-2-methyl-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton, carbon, and fluorine signals and provides insights into the molecule's conformation.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electronic nature of the indole (B1671886) ring.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbons directly bonded to fluorine atoms will exhibit large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons are also significantly influenced by the fluorine substituents.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the non-equivalent F4 and F6 atoms. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide crucial information about the electronic environment of the fluorine atoms.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
N-H8.0 - 8.5 (broad singlet)--
C2-CH₃~2.4 (singlet)~13-
H3~6.2 (singlet)~100-
H56.7 - 6.9 (doublet of doublets)~98 (doublet)-
H76.9 - 7.1 (doublet of doublets)~110 (doublet)-
F4-~158 (doublet of doublets)-110 to -120
F6-~156 (doublet of doublets)-115 to -125
C2-~140-
C3a-~125 (doublet)-
C7a-~138 (doublet)-

Note: The predicted chemical shifts are based on data from analogous fluorinated indole compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity of atoms. In the ¹H NMR spectrum, the coupling between aromatic protons (H5 and H7) will appear as doublets of doublets due to coupling to the adjacent fluorine atoms. The magnitude of these J-couplings (typically in the range of 2-10 Hz for ³JHH and 5-12 Hz for ³JHF) is critical for assigning the specific proton signals. anu.edu.au

In the ¹³C NMR spectrum, the one-bond carbon-fluorine couplings (¹JCF) are typically large (200-250 Hz), while two- and three-bond couplings (²JCF, ³JCF) are smaller (10-30 Hz). These couplings are instrumental in confirming the positions of the fluorine atoms on the aromatic ring. nih.gov

Two-dimensional NMR techniques are essential for unambiguously assigning the complex spectra of substituted indoles.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. rsc.org For this compound, COSY would show correlations between adjacent aromatic protons, although these may be weak or complex due to the fluorine couplings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. uni.lu This is crucial for assigning the protonated carbons in the molecule by linking the ¹H and ¹³C chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. nih.gov This can be used to confirm through-space interactions, for example, between the N-H proton and the H7 proton, which can help to establish the preferred conformation of the indole ring.

While significant rotational barriers are not expected for the methyl group in this compound under normal conditions, dynamic NMR studies could be employed to investigate any potential restricted rotation or conformational exchange processes that might occur at low temperatures. However, for this relatively rigid molecule, such studies are generally not a primary method of characterization.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₉H₇F₂N. The experimentally determined exact mass should match the theoretical value within a very small tolerance (typically < 5 ppm).

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺168.06194
[M+Na]⁺190.04388
[M-H]⁻166.04738

Data sourced from PubChem. acs.org

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and deducing the structure of a compound through its fragmentation pattern. For this compound (C₉H₇F₂N), the monoisotopic mass is 167.05466 Da. uni.lu In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺˙) peak at m/z 167.

The fragmentation of this molecular ion is governed by the stability of the resulting fragments. Key fragmentation pathways for substituted indoles often involve the cleavage of bonds at the 2-position. libretexts.orgmiamioh.edu

Loss of a Methyl Radical: A primary and highly probable fragmentation event is the loss of the methyl group (•CH₃) from the 2-position. This α-cleavage results in a stable, resonance-delocalized cation. This would produce a significant fragment ion peak at m/z 152 (167 - 15). A similar fragmentation pattern, where the base peak results from the loss of the methyl group, is observed in the related compound 6-fluoro-2-methyl-1H-indole. smolecule.com

Loss of Hydrogen Fluoride (B91410) (HF): The presence of fluorine atoms allows for the potential elimination of a neutral hydrogen fluoride (HF) molecule, a common pathway for fluorinated aromatic compounds. smolecule.com This would lead to a fragment at m/z 147 (167 - 20).

Other Fragments: Further fragmentation could involve the breakdown of the indole ring structure, though these fragments are typically of lower intensity.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound, providing further data for its identification in complex mixtures. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z (mass/charge ratio)
[M+H]⁺ 168.06194
[M]⁺ 167.05411
[M-H]⁻ 166.04738
[M+Na]⁺ 190.04388

Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and characteristic bonds within a molecule. acs.org The spectra of this compound are characterized by vibrations of the indole ring, the methyl group, and the carbon-fluorine bonds.

The analysis of vibrational spectra allows for the definitive identification of the molecule's key structural components. The expected vibrational modes are based on data from indole and its fluorinated derivatives. smolecule.comresearchgate.net

N-H Stretch: A characteristic sharp or slightly broad absorption band is expected in the region of 3400-3450 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole (B145914) ring. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range. Aliphatic C-H stretching from the methyl group is expected to produce signals in the 2960-2870 cm⁻¹ region. smolecule.com

C=C Aromatic Stretches: Strong absorptions between 1620 cm⁻¹ and 1500 cm⁻¹ are characteristic of the C=C stretching vibrations within the fused aromatic ring system. smolecule.comresearchgate.net

C-F Stretch: The presence of fluorine substituents gives rise to strong, characteristic C-F stretching bands. For fluorinated aromatic compounds, these are typically found in the 1250-1100 cm⁻¹ region. smolecule.com The two C-F bonds in this compound would likely result in strong absorptions within this range.

Table 2: Expected Characteristic IR Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Indole N-H 3400 - 3450
Aromatic C-H Stretch Ar-H 3000 - 3100
Aliphatic C-H Stretch -CH₃ 2870 - 2960
Aromatic C=C Stretch Ar C=C 1500 - 1620
C-F Stretch Ar-F 1100 - 1250

Data derived from studies on indole and 6-fluoro-2-methyl-1H-indole. smolecule.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems by measuring electronic transitions, primarily π→π* transitions in aromatic molecules like indole. beilstein-journals.org

The indole ring system is an aromatic chromophore that gives rise to characteristic absorption bands in the ultraviolet region. The positions of these bands are sensitive to substitution on the ring. Based on the closely related compound 6-fluoro-2-methyl-1H-indole, two primary absorption maxima (λmax) are expected. smolecule.com

¹Lₐ Band: This transition is expected to appear at approximately 280 nm. It is characteristic of the indole chromophore and is sensitive to substituent effects.

¹Lᵦ Band: A more intense transition is expected at a shorter wavelength, around 220 nm. smolecule.com

The fluorine atoms act as auxochromes, meaning they can influence the intensity and wavelength of the absorption maxima through their electronic effects (inductive and resonance). These electronic transitions are a fundamental probe of the molecule's aromaticity and conjugated π-electron system.

X-ray Crystallography and Solid-State Analysis (if applicable for derivatives)

The X-ray diffraction study of the derivative reveals key structural parameters. nih.gov

Molecular Geometry: The core indole ring system is observed to be almost perfectly planar, with a dihedral angle of just 0.85(6)° between its pyrrole and fused benzene (B151609) rings. This planarity is a hallmark of the aromatic system. In this derivative, the attached chlorobenzene (B131634) ring is significantly twisted out of the plane of the indole ring system, with a dihedral angle of 80.91(5)°. nih.gov

Table 3: Crystal Data for 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile

Parameter Value
Chemical Formula C₁₆H₁₀ClFN₂
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 7.4581 (9)
b (Å) 16.8480 (15)
c (Å) 21.356 (2)
Volume (ų) 2683.5 (5)
Temperature (K) 113

Data sourced from Acta Crystallographica Section E. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds)

The molecular structure of this compound contains key functional groups that dictate its potential for forming specific and directional intermolecular interactions. These include the indole N-H group, which is a classic hydrogen bond donor, and the fluorine atoms, which can act as hydrogen bond acceptors. The presence of fluorine also introduces the possibility of halogen bonding.

Hydrogen Bonding:

The most significant intermolecular interaction anticipated in the crystal structure of this compound is the hydrogen bond formed by the indole N-H group. The nitrogen atom in the indole ring is a hydrogen bond donor, capable of forming a strong N-H···A bond, where 'A' is a suitable hydrogen bond acceptor. In the solid state, this acceptor is likely to be a fluorine atom or the π-system of an adjacent molecule.

The fluorine atoms at the 4- and 6-positions of the indole ring are electronegative and can function as hydrogen bond acceptors. mdpi.com Therefore, N-H···F hydrogen bonds are a highly probable motif in the crystal packing of this compound. The strength of such hydrogen bonds can be influenced by the electronic environment of the fluorine atom.

In addition to direct N-H···F bonds, N-H···π interactions are also a common feature in the crystal structures of indole derivatives. nih.govnih.gov In this type of interaction, the N-H group points towards the electron-rich π-system of the benzene or pyrrole ring of a neighboring molecule.

A search of the Cambridge Structural Database for related structures, such as substituted indoles, often reveals the prevalence of hydrogen bonding in directing the supramolecular assembly. bgu.ac.ilscielo.org.za For instance, the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one demonstrates the formation of N-H···O hydrogen bonds, creating a one-dimensional chain structure. researchgate.net While the acceptor atom is different, this highlights the strong propensity of the indole N-H group to engage in hydrogen bonding.

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. manchester.ac.uk For a halogen bond to occur, there needs to be a region of positive electrostatic potential, often referred to as a "σ-hole," on the halogen atom. nih.gov While fluorine is the most electronegative element, its ability to act as a halogen bond donor is a subject of ongoing research and is generally considered weak. researchgate.net

In the case of this compound, the fluorine atoms are attached to an aromatic ring. The electron-withdrawing nature of the indole ring system could potentially polarize the C-F bond, but it is less likely to create a sufficiently positive σ-hole on the fluorine atoms for them to act as strong halogen bond donors. nih.gov Therefore, significant halogen bonding involving the fluorine atoms as donors is not anticipated to be a dominant feature of the crystal packing. However, the possibility of weak C-F···π or other weak halogen bond-type interactions cannot be entirely ruled out without experimental data. Studies on other organofluorine compounds have shown that fluorine can participate in various weak intermolecular contacts. nih.govresearchgate.net

Predicted Intermolecular Interaction Parameters:

In the absence of experimental data for this compound, a data table of intermolecular interactions cannot be definitively constructed. However, based on typical bond lengths and angles observed in related structures, the following table provides predicted parameters for the most likely hydrogen bonding interactions.

DonorAcceptorInteraction TypePredicted D-H···A Angle (°)Predicted H···A Distance (Å)
N-HFHydrogen Bond150 - 1802.0 - 2.4
N-Hπ-systemHydrogen Bond140 - 1702.2 - 2.8

These are predicted values based on typical geometries of similar interactions in other crystal structures and require experimental verification.

Theoretical and Computational Chemistry Studies of 4,6 Difluoro 2 Methyl 1h Indole

Electronic Structure and Molecular Orbital Analysis

Computational quantum chemistry offers powerful tools to dissect the electronic characteristics of molecules like 4,6-difluoro-2-methyl-1H-indole. These methods allow for a detailed understanding of how the interplay between the electron-donating methyl group and the electron-withdrawing fluorine atoms influences the indole (B1671886) ring system.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules with high accuracy. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to determine its optimized ground state geometry. chemrxiv.org These calculations would provide precise data on bond lengths, bond angles, and dihedral angles.

The presence of two fluorine atoms on the benzene (B151609) ring is expected to shorten the adjacent C-C and C-F bonds due to their high electronegativity. Conversely, the methyl group at the C2 position, being electron-donating, would slightly lengthen the C2-C3 bond. The indole ring itself would likely maintain its planarity.

Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations.
ParameterPredicted Value
C4-F Bond Length (Å)~1.35
C6-F Bond Length (Å)~1.36
C2-CH₃ Bond Length (Å)~1.51
N1-H Bond Length (Å)~1.01
C4-C5-C6 Bond Angle (°)~118

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and spatial distributions of these orbitals indicate the molecule's ability to act as a nucleophile (HOMO) or an electrophile (LUMO).

Table 2: Predicted Frontier Molecular Orbital Energies for this compound.
OrbitalPredicted Energy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap (ΔE)5.3

An Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the ESP map would show a region of high negative potential around the C3 position of the pyrrole (B145914) ring, confirming its nucleophilic character. ic.ac.uk The highly electronegative fluorine atoms would create regions of negative potential around themselves, while simultaneously withdrawing electron density from the benzene ring, making the adjacent carbon atoms and the N-H proton more electropositive. The N-H group would exhibit a positive potential, indicating its role as a hydrogen bond donor. researchgate.net

Reaction Mechanism Investigations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states that are often difficult to observe experimentally.

For this compound, a common and important reaction is electrophilic aromatic substitution. quora.com Computational methods can be employed to model the reaction pathway for, as an example, nitration at the C3 position. This would involve calculating the structures and energies of the starting materials (indole and the nitronium ion), the sigma complex (Wheland intermediate), and the final product. Crucially, the transition state connecting the reactants to the intermediate can be located and characterized. Its structure would reveal the geometry of the interacting species at the point of highest energy along the reaction coordinate. For electrophilic substitution on indoles, the formation of the C3-substituted intermediate is generally favored due to the ability of the nitrogen atom to stabilize the positive charge through resonance. ic.ac.uk

By calculating the energies of the reactants, transition state, and intermediates, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the transition state is the activation energy barrier (Ea). A lower activation energy implies a faster reaction rate. For the electrophilic substitution of this compound, it is expected that substitution at the C3 position would have the lowest activation energy compared to other positions on the ring. The fluorine substituents, being electron-withdrawing, might slightly increase the activation energy for electrophilic attack compared to unsubstituted indole by destabilizing the carbocationic intermediate. However, the C3 position would remain the most reactive site.

Table 3: Predicted Activation Energies for Electrophilic Nitration of this compound.
Reaction StepPredicted Activation Energy (kcal/mol)
Formation of C3-substituted Wheland Intermediate10-15
Proton Loss from Intermediate<5

Theoretical Prediction of Regio- and Stereoselectivity

Computational chemistry serves as a powerful tool in predicting the outcomes of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method to investigate reaction mechanisms, kinetics, and thermodynamics, thereby providing insights into the regioselectivity and stereoselectivity of various transformations. nih.gov

For instance, in reactions such as electrophilic substitution, the electron-donating or withdrawing nature of the substituents on the indole ring significantly influences the position of attack. The fluorine atoms at positions 4 and 6 are electron-withdrawing, which can affect the electron density distribution around the indole nucleus. Theoretical calculations can map out the electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for electrophilic or nucleophilic attack.

In the context of cycloaddition reactions, computational models can be used to evaluate the activation energies of different possible pathways, thus predicting the favored regio- and stereoisomers. nih.gov For example, in a [4+2] cycloaddition, the diene and dienophile can approach each other in different orientations, leading to various products. By calculating the transition state energies for each pathway, the most kinetically favorable product can be identified. This predictive capability is crucial in designing synthetic routes that yield the desired isomer with high selectivity. nih.gov

Spectroscopic Property Prediction

Computational methods are invaluable for predicting the spectroscopic properties of molecules like this compound, aiding in their structural characterization.

Computational NMR (¹H, ¹³C, ¹⁹F) Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational chemistry has become a standard practice for the structural elucidation of organic molecules. nih.govsemanticscholar.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. semanticscholar.org

For this compound, theoretical calculations can predict the chemical shifts for each proton, carbon, and fluorine atom in the molecule. These predicted values can then be compared with experimental data to confirm the structure. Discrepancies between calculated and experimental shifts can often be resolved by considering solvent effects and conformational averaging. semanticscholar.org The accuracy of these predictions can be further enhanced by applying scaling factors derived from a set of known compounds. nih.gov

Predicting ¹⁹F NMR chemical shifts is particularly important for fluorinated compounds. nih.govuni-muenchen.de The large chemical shift range of ¹⁹F NMR makes it a sensitive probe of the local electronic environment. nih.govuni-muenchen.de Computational studies can help in assigning the signals of the two non-equivalent fluorine atoms in this compound and understanding how their chemical shifts are influenced by the electronic effects of the methyl group and the indole ring. nih.gov

Below is a hypothetical table of predicted NMR chemical shifts for this compound, which would be generated from computational software.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
H18.10--
H36.25100.5-
H56.80110.2-
H77.10120.8-
C2-138.0-
C3-100.5-
C3a-125.6-
C4-155.1 (CF)-
C5-110.2-
C6-157.3 (CF)-
C7-120.8-
C7a-130.4-
CH₃2.4013.5-
F4---115.2
F6---118.9

Note: The values in this table are illustrative and would need to be calculated using appropriate computational methods.

Vibrational Frequency Calculations (IR, Raman)

Computational chemistry can also simulate the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This calculated spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes.

The calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. The resulting vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. These calculations can help identify characteristic vibrational modes, such as the N-H stretch, C-H stretches, C=C stretches of the aromatic ring, and the C-F stretching vibrations.

Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions play a crucial role in the structure, stability, and function of molecules. For this compound, understanding these interactions is key to predicting its behavior in various chemical and biological systems.

Analysis of Hydrogen Bonding and Halogen Bonding Networks

The indole N-H group in this compound can act as a hydrogen bond donor, forming interactions with suitable acceptor atoms like oxygen or nitrogen. nih.gov The fluorine atoms, while generally considered weak hydrogen bond acceptors, can also participate in C-H···F interactions. rsc.org Computational methods can be used to analyze the geometry and energetics of these hydrogen bonds. nih.gov

Furthermore, the fluorine atoms in this compound can participate in halogen bonding. acs.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.gov Theoretical calculations can identify regions of positive electrostatic potential (σ-holes) on the fluorine atoms, which are indicative of their ability to form halogen bonds with nucleophilic atoms. acs.org The strength and directionality of these interactions can be quantified through computational analysis. mdpi.com

Pi-Stacking and Dispersion Interactions

The aromatic indole ring of this compound can engage in π-stacking interactions with other aromatic systems. mdpi.comresearchgate.net These interactions are crucial in the self-assembly of molecules and in the binding of ligands to biological targets. nih.gov Computational studies can model the geometry and energetics of π-stacked dimers or larger aggregates, providing insights into the preferred stacking arrangements (e.g., parallel-displaced or T-shaped). nih.gov

The presence of fluorine atoms can influence the nature of these π-stacking interactions. The electron-withdrawing fluorine atoms can modulate the quadrupole moment of the aromatic ring, potentially leading to stronger interactions with electron-rich aromatic systems. rsc.org Dispersion forces, which are attractive forces arising from instantaneous fluctuations in electron density, are also a significant component of π-stacking interactions and can be accurately modeled using high-level quantum chemical methods. nih.gov

Tautomeric Equilibrium Studies

The concept of tautomeric equilibrium is fundamental to understanding the behavior of many heterocyclic compounds. For this compound, several tautomeric forms are theoretically possible, arising from the migration of a proton. The primary forms considered in theoretical studies are the canonical 1H-indole, the 3H-indole (also known as an indolenine or 3H-pseudo-indole), and the 7H-indole. The equilibrium between these forms is dictated by their relative thermodynamic stabilities.

Relative Stabilities of Possible Tautomeric Forms

The aromaticity of the pyrrole ring in the 1H-indole structure is a major contributing factor to its stability. The delocalization of the nitrogen lone pair electrons into the bicyclic π-system results in a highly stabilized aromatic sextet. In contrast, the 3H- and 7H-tautomers disrupt this aromaticity, leading to significantly higher relative energies.

For this compound, the electron-withdrawing nature of the fluorine atoms at the 4- and 6-positions is expected to influence the electron density of the indole ring system. However, these substitutions are not anticipated to alter the fundamental stability order of the tautomers. The inherent stability of the aromatic 1H-indole form remains the dominant factor.

Hypothetical relative energies, based on computational studies of similar indole systems, can be presented to illustrate the expected stability differences. These values are typically calculated in the gas phase and can be influenced by solvent effects.

Tautomeric FormStructureExpected Relative Stability (kcal/mol)
1H-tautomerThis compound0 (Reference)
3H-tautomer4,6-difluoro-2-methyl-3H-indole> 10
7H-tautomer4,6-difluoro-2-methyl-7H-indole> 7

Note: The relative stability values are illustrative and based on general findings for indole systems. Specific computational studies on this compound are required for precise energy differences.

The significantly higher expected relative energies for the 3H and 7H tautomers suggest that the tautomeric equilibrium for this compound lies overwhelmingly in favor of the 1H-form under standard conditions. The energy barrier for the proton transfer required to form the less stable tautomers is also expected to be substantial, further limiting their population in an equilibrium mixture.

Research Applications and Future Directions in Chemical Sciences

Design and Synthesis of Chemically Diverse Scaffolds

The indole (B1671886) nucleus is a privileged scaffold in drug discovery, and its difluorinated derivatives are of particular interest for their potential to yield compounds with enhanced biological activity and optimized physicochemical properties.

While specific documented examples of 4,6-difluoro-2-methyl-1H-indole being directly used as a key intermediate for the synthesis of novel heterocyclic architectures are not extensively reported in publicly available literature, the potential for such applications is significant. The related compound, methyl 4,6-difluoro-1H-indole-2-carboxylate, is recognized as a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of the reactive indole NH group and the potential for functionalization of the methyl group and the aromatic ring make this compound a promising starting material. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the indole ring, potentially directing substitution reactions to specific positions and enabling the construction of unique heterocyclic systems.

There is currently a lack of specific information in the scientific literature regarding the inclusion of this compound in combinatorial chemistry libraries. However, its structural attributes make it an attractive candidate for such libraries. The straightforward synthesis of the core indole structure and the potential for diversification at multiple positions would allow for the rapid generation of a large number of analogues. These libraries could then be screened against a wide array of biological targets to identify novel hit compounds for drug discovery programs.

Fluorine as a Strategic Element in Molecular Design

The introduction of fluorine atoms into organic molecules can profoundly alter their electronic and conformational properties, a strategy widely employed in medicinal chemistry to fine-tune the characteristics of a lead compound.

The conformation of the molecule can also be influenced by the presence of fluorine. While the indole ring system is largely planar, the fluorine and methyl substituents can introduce subtle steric and electronic effects that may lead to minor puckering or changes in bond angles. mdpi.com Predicted data from PubChem provides a calculated collision cross-section, which is related to the molecule's three-dimensional shape in the gas phase. uni.lu

Predicted Conformational and Electrostatic Properties of this compound

Property Predicted Value Source
Predicted Collision Cross Section ([M+H]+) 127.8 Ų uni.lu
Predicted Collision Cross Section ([M-H]-) 128.5 Ų uni.lu

The strategic placement of fluorine atoms is a well-established method for optimizing the physicochemical properties of drug candidates. In this compound, the fluorine atoms are expected to influence properties such as lipophilicity, acidity, and metabolic stability.

Predicted Physicochemical Properties of this compound

Property Predicted Value Source
Molecular Weight 167.16 g/mol uni.lu
XLogP3 2.6 uni.lu
Hydrogen Bond Donor Count 1 uni.lu
Hydrogen Bond Acceptor Count 2 uni.lu
Rotatable Bond Count 0 uni.lu

Advanced Materials Science Applications

While the primary research focus for many fluorinated indoles lies within the realm of medicinal chemistry, there is growing interest in their application in materials science. For instance, the related compound 6-fluoro-2-methyl-1H-indole has been explored for its potential use in organic electronics and photonic devices due to its unique electronic properties. smolecule.com The introduction of two fluorine atoms in this compound could further enhance these properties. The electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The potential for this compound and its derivatives to form ordered structures through self-assembly could also be exploited in the development of novel functional materials. However, specific research into the materials science applications of this compound is still in its nascent stages.

Development of Fluorinated Indole-Based Functional Materials (e.g., optical, electronic)

The indole nucleus is known for its electron-rich nature, and the introduction of fluorine atoms can tune its electronic properties, making fluorinated indoles promising candidates for functional materials. Research into related fluorinated compounds, such as indolylfulgimides, has shown their potential in applications like optical switches and optical memory media. nih.gov These photochromic materials can undergo reversible changes in their absorption spectra upon irradiation with light of specific wavelengths. The stability and switching characteristics of these materials are often enhanced by fluorination. nih.gov

For a compound like this compound, the fluorine substituents would likely influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for designing materials with specific optical and electronic properties. For instance, incorporating this indole derivative into larger conjugated systems could lead to novel organic light-emitting diode (OLED) materials or organic photovoltaic (OPV) donors. The electron-withdrawing nature of fluorine could enhance the electron-accepting properties or improve the stability of the resulting materials. Fluorene derivatives, for example, have been extensively studied for OLED applications due to their high photoluminescence efficiency and good thermal stability. mdpi.com The unique electronic contribution of the difluoro-methyl-indole moiety could lead to new materials with tailored optoelectronic characteristics.

Table 1: Potential Optical and Electronic Applications of Functionalized this compound Derivatives

Application AreaPotential Role of this compoundKey Fluorine-Induced Properties
Organic Light-Emitting Diodes (OLEDs) As a building block for host or emissive layer materials.Enhanced thermal stability, tuned HOMO/LUMO levels for efficient charge injection and transport, potentially leading to blue-light emitters.
Organic Photovoltaics (OPVs) Component of donor or acceptor materials in the active layer.Modified electronic bandgap to optimize light absorption, increased open-circuit voltage due to lowered HOMO level.
Optical Switches Core structure for photochromic molecules.Improved fatigue resistance and hydrolytic stability of the switching states, altered absorption wavelengths. nih.gov
Fluorescent Sensors A fluorophore sensitive to its local environment.Enhanced quantum yield, photostability, and sensitivity to analytes or pH changes. nih.govmdpi.com

Polymer Chemistry and Supramolecular Assemblies

The indole ring system is a versatile platform for creating complex macromolecular structures. The synthesis of poly(N-arylene diindolylmethane)s has demonstrated that indole derivatives can be polymerized to form high-molecular-weight functional polymers with strong solid-state fluorescence and good electroactivity. rsc.org The catalyst-free C-N coupling reaction with activated difluoro monomers is an effective route for such polymerizations. rsc.org

The N-H group of this compound provides a reactive site for incorporation into polymer backbones, for example, through polycondensation or transition metal-catalyzed cross-coupling reactions. The resulting polymers could exhibit enhanced thermal stability and solubility in organic solvents due to the presence of fluorine atoms. Furthermore, the ability of the indole N-H to act as a hydrogen bond donor, and the fluorine atoms as potential weak hydrogen bond acceptors, could be exploited in the design of self-assembling supramolecular structures like organogels or liquid crystals. The field of fluorinated polymers is vast, with applications ranging from high-performance plastics to advanced electronics. clemson.edu The incorporation of the this compound moiety could impart unique properties to these materials.

Fundamental Studies in Chemical Biology

The indole scaffold is a common feature in many biologically active natural products and synthetic drugs. The addition of fluorine can significantly impact biological activity by altering conformation, pKa, metabolic stability, and binding interactions.

Design of Molecular Probes for Target Identification and Validation

Molecular probes are essential tools for visualizing and studying biological processes at the molecular level. Fluorescent probes, in particular, allow for the sensitive detection of specific biomolecules or ions. Indole and its derivatives are often used as fluorophores in the design of such probes due to their intrinsic fluorescence. mdpi.com The substitution pattern of this compound, with its electron-withdrawing fluorine atoms, would likely lead to a shift in its fluorescence emission spectrum compared to non-fluorinated analogues, a property that can be exploited in probe design.

A potential research direction would be the functionalization of the this compound core with a recognition motif for a specific biological target (e.g., an enzyme, receptor, or nucleic acid). The changes in the fluorescence signal of the indole core upon binding could then be used to quantify the target's presence and activity. For example, probes have been designed to detect biologically important anions, where binding is signaled by a change in color or fluorescence. mdpi.com

Investigation of Ligand-Target Binding Interactions and Modes of Action at a Molecular Level

The introduction of fluorine into a ligand can have profound and sometimes non-intuitive effects on its binding to a biological target. While fluorine is highly electronegative, its ability to act as a hydrogen bond acceptor is a topic of debate and appears to be highly context-dependent. nih.gov More commonly, fluorine substitution influences binding through electrostatic interactions, by modulating the pKa of nearby functional groups, or by affecting the conformation of the ligand.

Studying the binding of derivatives of this compound to various protein targets would provide valuable insights into the role of fluorine in molecular recognition. For instance, comparing the binding affinity and thermodynamic profile of fluorinated versus non-fluorinated analogues can help to dissect the enthalpic and entropic contributions of fluorine to the binding energy. nih.gov Such studies are crucial for the rational design of more potent and selective drugs. The use of computational methods, such as density functional theory, can complement experimental data to understand the nature of these interactions. nasa.gov

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Analysis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic way to understand how chemical structure relates to biological activity. youtube.com By synthesizing and testing a series of related compounds, researchers can identify the key structural features required for a desired biological effect.

A systematic SAR study of derivatives of this compound would be a valuable research endeavor. For example, in the context of developing enzyme inhibitors, one could explore the effect of modifying the methyl group at the 2-position, substituting the N-H proton, or introducing further substituents on the aromatic ring. A notable example of SAR studies on indole-based compounds is the development of small molecule HIV-1 fusion inhibitors targeting the gp41 protein. nih.gov In these studies, the linkage between indole units and the presence of various substituents were systematically varied to optimize binding affinity and antiviral activity. nih.gov A similar approach with the this compound scaffold could lead to the discovery of novel bioactive compounds.

Table 2: Hypothetical SAR Study on this compound Derivatives for a Kinase Target

CompoundR1 (at N1)R2 (at C2)R3 (at C5)R4 (at C7)Hypothetical IC₅₀ (nM)Rationale
Parent HCH₃HH500Baseline activity of the core scaffold.
Analog 1 CH₃CH₃HH>1000N-methylation may disrupt a key hydrogen bond with the protein backbone. nih.gov
Analog 2 HCF₃HH250CF₃ group could engage in favorable electrostatic interactions or improve metabolic stability.
Analog 3 HCH₃NH₂H50Introduction of a hydrogen bond donor could significantly enhance binding affinity.
Analog 4 HCH₃HCl400Addition of a bulky, electron-withdrawing group might slightly decrease activity due to steric or electronic effects.

Development of Sustainable Synthetic Methodologies

The synthesis of fluorinated organic compounds often relies on harsh reagents and conditions. A significant area of modern chemical research is the development of greener, more sustainable synthetic methods. For fluorinated indoles, this includes the use of milder fluorinating agents and the development of catalytic, atom-economical reactions.

Recent advances have focused on metal-free approaches for the synthesis of fluorinated indoles, such as oxidative dearomatization-enabled methods that use simple anilines as starting materials. nih.gov Other strategies involve transition metal-catalyzed cyclizations of fluorinated precursors. chemrxiv.org Developing a sustainable and scalable synthesis for this compound and its derivatives is a crucial first step for enabling the research directions outlined above. This could involve exploring direct C-H fluorination techniques or novel cyclization strategies that avoid toxic reagents and minimize waste. For example, protocols using Selectfluor for the regioselective difluorination of indoles have been developed, offering a potentially convenient route to related structures. acs.org

Photocatalytic and Electrocatalytic Approaches for Indole Fluorination

The synthesis of fluorinated indoles has been significantly advanced through the advent of photocatalytic and electrocatalytic methods. These techniques offer mild and selective ways to introduce fluorine or fluorinated groups, often avoiding the harsh reagents and conditions typical of traditional fluorination chemistry.

Photocatalysis has emerged as a powerful tool for organic synthesis, utilizing visible light to drive chemical reactions. sigmaaldrich.com For indole systems, photocatalysis enables transformations that are otherwise challenging. One common strategy involves the generation of radical species under the influence of a photocatalyst, such as those based on iridium or ruthenium, which can then react with the indole nucleus. researchgate.netrsc.org For instance, photocatalytic methods have been developed for the trifluoromethylation of indoles using reagents like the Langlois reagent (sodium trifluoromethylsulfinate) in the presence of a photocatalyst like 2-tert-butylanthraquinone. smolecule.com While direct photocatalytic difluorination of an indole core at specific positions remains a significant challenge, these radical-based approaches provide a foundation for developing new reactions. The synthesis of complex polycyclic indolones from readily available indoles has been achieved using an iridium-based photocatalyst, demonstrating the potential for intricate molecular construction under mild, light-induced conditions. researchgate.net

Electrocatalysis provides an alternative green and robust platform for fluorination reactions. These methods use electrical current to initiate redox processes, often eliminating the need for chemical oxidants or reductants. Electrosynthesis has been successfully applied to the dearomatization of indoles to create fluorine-containing spirocyclic indolines. Furthermore, electrocatalytic hydrodefluorination of difluorinated indoles has been demonstrated as a method to produce monofluorinated indole scaffolds, showcasing the fine control achievable with electrochemical techniques. uni.lu Anodic fluorination of N-acetyl-3-substituted indoles has been shown to yield trans-2,3-difluoro-2,3-dihydroindoles, which can be further transformed into monofluoroindoles. rsc.org

While specific photocatalytic or electrocatalytic routes to this compound are not extensively documented, the principles from related studies offer a clear path forward. A hypothetical photocatalytic approach could involve a late-stage C-H fluorination of a pre-functionalized 2-methylindole (B41428) derivative. Similarly, an electrocatalytic strategy might entail the controlled fluorination of a suitable indole precursor.

MethodCatalyst/ConditionsSubstrate TypeProduct TypeRef
Photocatalysis Iridium-based photocatalyst, visible lightIndoles with pending redox-active estersPolycyclic indolones researchgate.net
Photocatalysis 2-tert-butylanthraquinone, photochemical conditionsIndolesTrifluoromethylated indoles smolecule.com
Electrocatalysis Oxidant-free conditionsIndolesTri- and difluoromethylated 3,3-spiroindolines
Electrocatalysis Aqueous micelles, electric fieldDifluorinated indolesMonofluorinated unprotected indoles uni.lu
Anodic Fluorination Et4NF-4HF/MeCNN-acetyl-3-substituted indolestrans-2,3-difluoro-2,3-dihydroindoles rsc.org

Biocatalytic Transformations of Fluorinated Indoles

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers unparalleled selectivity and sustainability in chemical synthesis. nih.gov The application of biocatalysis to fluorinated organic molecules is a growing field with significant potential. nih.gov

While the direct enzymatic synthesis of this compound has not been reported, the broader field of "fluorine biocatalysis" provides a conceptual framework. nih.gov This can involve two main approaches: the use of fluorinase enzymes that can form carbon-fluorine bonds, or the use of other enzymes that can process fluorinated substrates. For instance, peroxidases have been used to catalyze the polymerization of indole, creating fluorescent oligomers under mild, aqueous conditions. researchgate.netchemicalbook.com This suggests that enzymes can tolerate and process indole rings, opening the door to transformations on fluorinated analogues.

Future research could focus on engineering enzymes to accept di-fluorinated indole substrates for further functionalization, such as hydroxylation, glycosylation, or oxidation, at specific positions. This could lead to novel derivatives of this compound with unique biological activities. The use of microbial cell factories for the production of indole and its derivatives from simple feedstocks like glucose is also an active area of research that could be adapted for fluorinated analogues. nbinno.com

Emerging Research Frontiers and Interdisciplinary Applications

Fluorinated indoles, including structures related to this compound, are at the forefront of several interdisciplinary research areas due to their unique properties.

In medicinal chemistry , the incorporation of fluorine is a well-established strategy to improve pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.net Fluorinated indoles have shown a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net For example, 4-fluoroindole (B1304775) derivatives have been investigated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. researchgate.net The 4,6-difluoro substitution pattern in the target molecule could lead to unique interactions with biological targets, making it a valuable scaffold for drug discovery.

In materials science , the electronic properties of fluorinated aromatic compounds make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the material's charge transport and photophysical properties. The related compound 6-fluoro-2-methyl-1H-indole has been explored for its potential in organic electronics and photonic devices. smolecule.com The unique substitution pattern of this compound could lead to novel materials with tailored optoelectronic characteristics.

The development of new synthetic methods, such as the visible-light photocatalyzed formal (4+2) cycloaddition to create complex indole-based structures, continues to expand the chemical space accessible to researchers. rsc.org These new compounds, built upon scaffolds like fluorinated indoles, are crucial for probing biological processes and developing next-generation materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-difluoro-2-methyl-1H-indole, and how can purity be ensured?

  • Methodology : Fluorinated indoles are typically synthesized via cyclization or cross-coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems has been used for similar compounds (e.g., 5-fluoro-2-methylindole derivatives) . Key steps include:

  • Reaction setup : Use CuI as a catalyst, with PEG-400 as a green solvent to enhance reaction efficiency.
  • Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product and remove byproducts.
  • Validation : TLC and NMR (¹H, ¹³C, ¹⁹F) to confirm purity and regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹⁹F NMR : Essential for confirming fluorine substitution patterns (chemical shifts typically range between -110 to -130 ppm for aromatic fluorines) .
  • ¹H/¹³C NMR : Identify methyl group protons (δ ~2.3–2.5 ppm) and indole backbone signals.
  • HRMS : Validate molecular weight (expected m/z: 167.16 for C₉H₇F₂N) .

Advanced Research Questions

Q. How can regioselective fluorination be optimized during synthesis to avoid positional isomers?

  • Methodology :

  • Directing groups : Introduce temporary substituents (e.g., boronic esters) to direct electrophilic fluorination to C4 and C6 positions.
  • Reagent selection : Use Selectfluor™ or DAST (diethylaminosulfur trifluoride) for controlled fluorination .
  • Computational modeling : DFT calculations to predict transition states and optimize reaction pathways (e.g., using Gaussian or ORCA software) .

Q. How should researchers address contradictions in crystallographic data during structural elucidation?

  • Methodology :

  • Refinement tools : Use SHELXL for small-molecule refinement, especially for high-resolution or twinned data .
  • Cross-validation : Compare X-ray results with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities.
  • Data transparency : Adopt open-data practices to enable reproducibility and collaborative troubleshooting .

Q. What strategies are effective for analyzing byproducts in this compound synthesis?

  • Methodology :

  • Chromatographic profiling : LC-MS or GC-MS to detect trace impurities (e.g., mono- or tri-fluorinated byproducts).
  • Isolation techniques : Prep-HPLC to separate and identify byproducts for further structural analysis .

Q. How can computational methods predict the reactivity of this compound in downstream applications?

  • Methodology :

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina.
  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Data Analysis and Interpretation

Q. What experimental designs are suitable for assessing the biological activity of this compound?

  • Methodology :

  • In vitro assays : Use cell-based models (e.g., antioxidant activity via DPPH radical scavenging) .
  • Dose-response studies : Evaluate IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
  • Structural analogs : Compare activity with related fluorinated indoles (e.g., 4-chloro-6-fluoroindole derivatives) to establish structure-activity relationships .

Contradiction Management

Q. How can researchers reconcile discrepancies between synthetic yields and theoretical predictions?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps.
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-difluoro-2-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
4,6-difluoro-2-methyl-1H-indole

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